molecular formula C14H18N3O6S- B1264269 deacetoxycephalosporin C(1-)

deacetoxycephalosporin C(1-)

Cat. No. B1264269
M. Wt: 356.38 g/mol
InChI Key: NNQIJOYQWYKBOW-JWKOBGCHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetoxycephalosporin C(1-) is conjugate base of deacetoxycephalosporin C It is a conjugate base of a deacetoxycephalosporin C.

Scientific Research Applications

Enzymatic Mechanism and Structure

DAOCS is an iron(II) and 2-oxoglutarate-dependent oxygenase that catalyzes the conversion of penicillin N to deacetoxycephalosporin C. The enzyme's crystal structure has provided insights into its catalytic mechanism, revealing the cyclical arrangement of molecules within a trimeric unit and the influence of the C-terminus on enzyme-substrate complexes (Lee et al., 2001). Further studies support a consensus mechanism for DAOCS and other 2-oxoglutarate-dependent oxygenases, involving the formation of an enzyme-Fe(II)-2OG-substrate ternary complex (Tarhonskaya et al., 2014).

Substrate Selectivity and Engineering

Research has also focused on controlling DAOCS's substrate selectivity and reaction specificity through structural modifications and mutagenesis. For instance, mutations within DAOCS can influence whether the enzyme catalyzes ring-expansion, hydroxylation, or both, with implications for selectively producing cephalosporin intermediates (Lloyd et al., 2004). Another avenue of research has been exploring the enzyme's co-substrate selectivity, showing how mutations can enable DAOCS to utilize a broader range of 2-oxoacid co-substrates (Lee et al., 2001).

Biotechnological Applications

The enzymatic production of deacetoxycephalosporin C and its derivatives is of significant interest for developing environmentally friendly and cost-effective bioprocesses for cephalosporin production. Innovations in genetic engineering and biotransformation strategies, such as the creation of recombinant strains and enzyme engineering for optimized activity, are key to enhancing the efficiency and yield of these processes (Velasco et al., 2000).

properties

Product Name

deacetoxycephalosporin C(1-)

Molecular Formula

C14H18N3O6S-

Molecular Weight

356.38 g/mol

IUPAC Name

(6R,7R)-7-[[(5R)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/p-1/t7-,9-,12-/m1/s1

InChI Key

NNQIJOYQWYKBOW-JWKOBGCHSA-M

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])[NH3+])SC1)C(=O)[O-]

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])SC1)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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